molecular formula C22H15ClO3 B11163384 7-[(4-Chlorophenyl)methoxy]-4-phenylchromen-2-one

7-[(4-Chlorophenyl)methoxy]-4-phenylchromen-2-one

Cat. No.: B11163384
M. Wt: 362.8 g/mol
InChI Key: ABVSHEOTKYIFPX-UHFFFAOYSA-N
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Description

7-[(4-Chlorophenyl)methoxy]-4-phenylchromen-2-one is a synthetic coumarin derivative characterized by a chromen-2-one core substituted with a phenyl group at position 4 and a (4-chlorophenyl)methoxy group at position 5. Its structure combines the planar aromaticity of the coumarin backbone with the steric and electronic effects of the 4-chlorobenzyl ether moiety, which may enhance interactions with biological targets such as enzymes or receptors.

Properties

Molecular Formula

C22H15ClO3

Molecular Weight

362.8 g/mol

IUPAC Name

7-[(4-chlorophenyl)methoxy]-4-phenylchromen-2-one

InChI

InChI=1S/C22H15ClO3/c23-17-8-6-15(7-9-17)14-25-18-10-11-19-20(16-4-2-1-3-5-16)13-22(24)26-21(19)12-18/h1-13H,14H2

InChI Key

ABVSHEOTKYIFPX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OCC4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-[(4-Chlorophenyl)methoxy]-4-phenylchromen-2-one typically involves the condensation of 2-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone with N,N-dimethylformamide dimethyl acetal. This reaction is carried out under reflux conditions, resulting in the formation of the desired chromen-2-one derivative .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reagent concentrations to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 7-[(4-Chlorophenyl)methoxy]-4-phenylchromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chromen-2-one core to dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at the phenyl and chlorophenyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products:

    Oxidation: Quinones and related derivatives.

    Reduction: Dihydrochromen-2-one derivatives.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

7-[(4-Chlorophenyl)methoxy]-4-phenylchromen-2-one has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-[(4-Chlorophenyl)methoxy]-4-phenylchromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies on its molecular targets and pathways are ongoing, but it is believed to influence cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Positional Modifications of Substituents

  • 7-Hydroxy-4-phenylchromen-2-one (Parent Compound) : The absence of the (4-chlorophenyl)methoxy group results in reduced cytotoxic activity (IC₅₀ > 2.63 mM in AGS cells), highlighting the critical role of the 4-chlorobenzyl ether group in enhancing bioactivity .

Halogenation and Electronic Effects

  • 7-Chloro-4-(4-chlorophenyl)-2H-chromen-2-one (CAS 1437756-74-5) : Chlorination at position 7 introduces additional electron-withdrawing effects, which may alter the electron density of the coumarin ring and influence interactions with biological targets .
  • 3-(4-Chlorophenyl)-7-methoxy-4-methyl-2H-chromen-2-one (CAS 263364-67-6) : A methyl group at position 4 and methoxy at position 7 may improve metabolic stability compared to the phenyl group at position 4 in the target compound .

Heterocyclic Derivatives

  • Triazole-Substituted Analogues (e.g., 4d) : Derivatives like 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenylchromen-2-one (4d) exhibit superior cytotoxicity (IC₅₀ = 2.63 ± 0.17 mM against AGS cells) due to the triazole ring’s ability to engage in hydrogen bonding and π-π stacking .

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability : Methyl or halogenated substituents (e.g., in ) may slow oxidative metabolism compared to unsubstituted phenyl groups.
  • Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to triazole derivatives (e.g., nucleophilic substitution or Mitsunobu reactions), though purity and yield depend on chromatographic methods (HPLC in ) .

Key Research Findings

  • Triazole Derivatives : The introduction of 1,2,4-triazole rings significantly enhances cytotoxicity, with positional isomerism (e.g., 4-chlorophenyl vs. 3-chlorophenyl on the triazole) affecting potency .
  • Chlorophenyl vs. Methoxy : Chlorine’s electron-withdrawing nature improves target affinity compared to methoxy groups, as seen in the superior activity of 4d over methoxy-substituted analogues .
  • Natural vs. Synthetic Analogues : Natural flavones (e.g., 7-hydroxy derivatives) lack the synthetic modifications necessary for potent anticancer activity, underscoring the importance of halogenation and heterocyclic appendages .

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